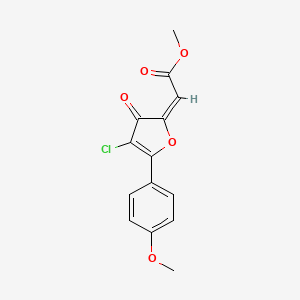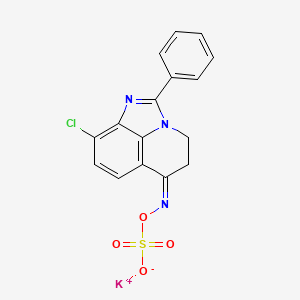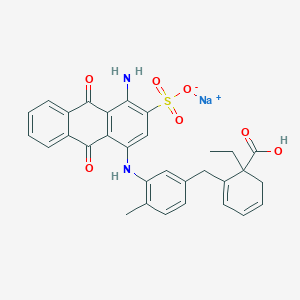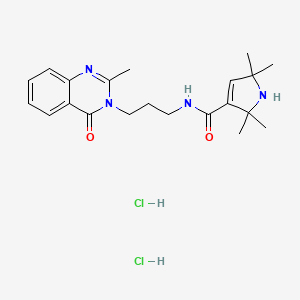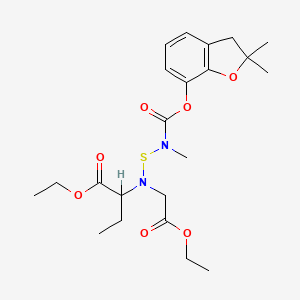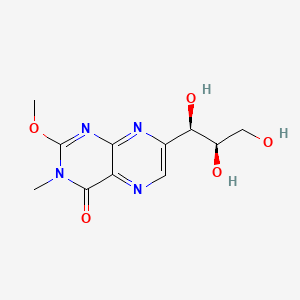
2,4,4a,5-Tetrahydro-7-hydroxy-3H-indeno(1,2-c)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4a,5-Tetrahydro-7-hydroxy-3H-indeno(1,2-c)pyridazin-3-one is a complex organic compound with a unique structure that combines elements of indene and pyridazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4a,5-Tetrahydro-7-hydroxy-3H-indeno(1,2-c)pyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the photoinduced contraction of an allomaltol ring followed by intramolecular cyclization of an unstable α-hydroxy-1,2-diketone intermediate . This approach utilizes a side chain amide function as a trapping element for the final cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes apply. These methods would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4,4a,5-Tetrahydro-7-hydroxy-3H-indeno(1,2-c)pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,4,4a,5-Tetrahydro-7-hydroxy-3H-indeno(1,2-c)pyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4,4a,5-Tetrahydro-7-hydroxy-3H-indeno(1,2-c)pyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, pyridazinones, a related class of compounds, have been shown to act as α-adrenoceptor antagonists . This suggests that this compound may exert its effects through similar pathways, although further research is needed to confirm this.
Comparación Con Compuestos Similares
Similar Compounds
- 2 (3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-hydroxy-4a,5-dimethyl-3-(1-methylethylidene)-, (4aR,5S)-
- 2 (3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, (4aS,7R)-
Uniqueness
2,4,4a,5-Tetrahydro-7-hydroxy-3H-indeno(1,2-c)pyridazin-3-one is unique due to its specific combination of indene and pyridazine structures, which confer distinct chemical and biological properties
Propiedades
Número CAS |
114915-72-9 |
|---|---|
Fórmula molecular |
C11H10N2O2 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
7-hydroxy-2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-3-one |
InChI |
InChI=1S/C11H10N2O2/c14-8-1-2-9-6(4-8)3-7-5-10(15)12-13-11(7)9/h1-2,4,7,14H,3,5H2,(H,12,15) |
Clave InChI |
HRUFLRSTTUAWHE-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(=O)NN=C2C3=C1C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


